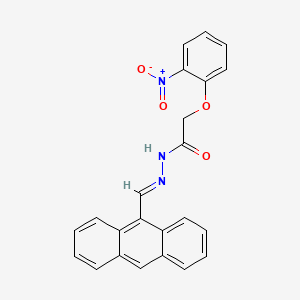![molecular formula C18H21N5O4 B5597453 2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5597453.png)
2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals that typically exhibit diverse biological activities, such as anti-inflammatory and antioxidant properties. Although the specific compound isn't directly studied, similar compounds have been synthesized and evaluated for various biological activities.
Synthesis Analysis
Compounds with structures similar to the one have been synthesized through various methods. For example, K. Sunder and Jayapal Maleraju (2013) described the synthesis of related derivatives by reacting pyrazole with substituted acetamides, confirmed by NMR, IR, and Mass spectra analysis (Sunder & Maleraju, 2013).
Molecular Structure Analysis
Molecular structures of related compounds have been characterized using techniques like X-ray crystallography, NMR spectroscopy, and IR spectrophotometry. For instance, the crystal structure of a related compound was studied using single-crystal X-ray diffraction, revealing specific bonding and geometric arrangements (Hu Jingqian et al., 2016).
Chemical Reactions and Properties
The chemical properties, such as reactivity with other molecules and reaction mechanisms, can be inferred from studies of similar compounds. These include reactions involving the pyrazole ring and acetamide group, leading to the formation of various derivatives with potential biological activities.
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are typically investigated using analytical techniques like NMR, IR, and mass spectrometry. Studies on similar compounds have detailed these properties, providing insights into their physical behavior under different conditions.
Chemical Properties Analysis
Chemical properties like acidity constants (pKa) and the presence of functional groups have been studied. M. Duran and M. Canbaz (2013) determined the acidity constants of acetamide derivatives, which can be relevant to understanding the behavior of the compound in different environments (Duran & Canbaz, 2013).
Wissenschaftliche Forschungsanwendungen
Antipsychotic Potential
Compounds structurally related to the one you're inquiring about, such as 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, have shown antipsychotic-like profiles in behavioral animal tests. Interestingly, these compounds do not interact with dopamine receptors like conventional antipsychotic agents, suggesting a novel mechanism of action. The research also highlights the synthesis and pharmacological evaluation of derivatives with hydroxy and imine functionalities, which could serve as isosteric replacements for amino and ketone groups, enhancing their activity and reducing toxicity (Wise et al., 1987).
Coordination Complexes and Antioxidant Activity
Another related area of research involves the synthesis of pyrazole-acetamide derivatives, such as N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, which have been used to create novel Co(II) and Cu(II) coordination complexes. These complexes have been studied for their antioxidant activities, demonstrating significant potential. The study suggests that the molecular structure and packing of these complexes, facilitated by hydrogen bonding, contribute to their antioxidant properties (Chkirate et al., 2019).
Anticancer Activity
Research into 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has unveiled their potential as anticancer agents. By attaching different aryloxy groups to the pyrimidine ring, researchers have developed compounds with significant anticancer activity against a variety of cancer cell lines. This work underscores the therapeutic potential of such compounds in cancer treatment, with certain derivatives showing notable efficacy (Al-Sanea et al., 2020).
Eigenschaften
IUPAC Name |
2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-21-15(17(25)22(2)18(21)26)8-16(24)19-9-12-10-20-23(11-12)13-5-4-6-14(7-13)27-3/h4-7,10-11,15H,8-9H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYBDNFINXLFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C1=O)C)CC(=O)NCC2=CN(N=C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-3-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5597383.png)
![4-methoxy-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide](/img/structure/B5597385.png)
![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5597399.png)
![2-({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5597406.png)
![1-(4-methoxy-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}phenyl)ethanone](/img/structure/B5597421.png)
![4-[3-(6-hydroxy-1,4-oxazepan-4-yl)-3-oxopropyl]-N-methylbenzenesulfonamide](/img/structure/B5597424.png)

![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(tetrahydrofuran-3-ylmethyl)benzamide](/img/structure/B5597440.png)

![4-amino-N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5597459.png)
![1-(4-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5597471.png)

![1-{[2-(3-chlorophenyl)-7-fluoro-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5597480.png)
